molecular formula C12H7F3O B11880435 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde CAS No. 364064-69-7

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde

Cat. No.: B11880435
CAS No.: 364064-69-7
M. Wt: 224.18 g/mol
InChI Key: SLTVJGDNXPGSHU-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde is a naphthalene derivative featuring a trifluoromethyl (-CF₃) group at the 1-position and an aldehyde (-CHO) group at the 2-position. This compound belongs to a class of aromatic aldehydes with applications in pharmaceutical synthesis, materials science, and organic chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances electrophilicity and stability . Naphthalene derivatives, such as 1-naphthaldehyde and 2-naphthoic acid, are well-documented precursors for dyes, ligands, and bioactive molecules .

Properties

CAS No.

364064-69-7

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

IUPAC Name

1-(trifluoromethyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H7F3O/c13-12(14,15)11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-7H

InChI Key

SLTVJGDNXPGSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation is a widely employed strategy for introducing CF₃ groups onto aromatic systems. This method typically utilizes hypervalent iodine reagents (e.g., CF₃I, Umemura reagents) or copper-mediated systems. For naphthalene derivatives, regioselectivity can be controlled using directing groups.

Reagent/Method Conditions Key Features References
CF₃I with catalytic Cu(I)Solvent: DCE, 80°C, 12 hDirect C–H trifluoromethylation; moderate yields for electron-rich aromatics.
Trifluoromethyl iodideAcid catalyst, microwaveEfficient for activated positions; limited scalability without directing groups.

Challenges :

  • The CF₃ group is electron-withdrawing, which may hinder subsequent formylation.

  • Regioselectivity for the 1-position requires strong directing groups (e.g., –OCH₃, –NH₂).

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (DMF/POCl₃) enables formylation of aromatic rings. For naphthalene derivatives, directing groups are critical to achieve the 2-carboxaldehyde position.

Substrate Directing Group Yield Notes References
1-TrifluoromethylnaphthaleneNoneLowPoor regioselectivity; requires further functionalization. (Inferred)
1-Methoxynaphthalene–OCH₃ModerateFormylation occurs at position 2; subsequent demethylation required. (Adapted)

Key Considerations :

  • Demethylation of methoxy groups post-formylation may be necessary.

  • Compatibility of CF₃ groups with strong acids (e.g., POCl₃) must be verified.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, enabling efficient synthesis of trifluoromethylated compounds.

Substrate Reagents Conditions Product Yield References
5-Trifluoromethyl-1,3-cyclohexanedioneAldehyde (e.g., benzaldehyde)EtOH, HCl, 25 min, 120°CBis-trifluoromethyl xanthene diones80–90%

Adaptation Potential :

  • Replace aldehydes with naphthalene-based aldehydes to access target structures.

  • Requires optimization for naphthalene ring stability under microwave conditions.

Knoevenagel Condensation

While primarily used for olefin synthesis, this method can be adapted for aldehyde intermediates.

Aryl Aldehyde Alkyl Aldehyde Conditions Product Yield References
1-Trifluoromethylnaphthalene-2-carbaldehydePropionaldehydeMalononitrile, acetic acid, 80°CTrans-olefin derivatives (non-target)70–85%

Drawbacks :

  • Focuses on olefin rather than aldehyde formation.

  • Limited utility for direct synthesis of the target compound.

Critical Analysis and Research Gaps

  • Regioselectivity Challenges :

    • Introducing CF₃ and CHO groups at the 1- and 2-positions, respectively, requires orthogonal directing strategies. Current methods often prioritize one group over the other.

    • Example: Trifluoromethylation precedes formylation, risking deactivation of the ring.

  • Scalability Issues :

    • Aryne-mediated methods (e.g., ) achieve scalability but lack aldehyde functionality.

    • Microwave reactions ( ) show promise but are untested for naphthalene aldehydes.

  • Literature Deficit :

    • No direct synthesis of 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde is reported in the reviewed sources.

    • Analogous methods (e.g.,) focus on 2-CF₃-3-CHO isomers, necessitating positional adjustments.

Chemical Reactions Analysis

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it valuable in the development of complex organic molecules. The presence of the trifluoromethyl group can significantly alter the electronic characteristics of the compound, leading to enhanced reactivity in nucleophilic substitutions and other reactions.

Key Reactions:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic attack, facilitating the formation of alcohols or other functional groups.
  • Condensation Reactions: It can participate in condensation reactions to form larger molecular frameworks, which are essential in drug design and material science.

Pharmaceutical Applications

The compound's structure makes it particularly relevant in pharmaceutical chemistry. It can act as a building block for designing new drugs due to its ability to modulate biological activity through structural modifications.

Case Studies:

  • Anticancer Activity: Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies indicated that compounds with similar structures demonstrated IC50 values ranging from 0.1 to 10 µM against different tumor models, suggesting potential for further development as anticancer agents.
  • Anti-inflammatory Properties: The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is crucial for developing therapeutics targeting conditions like arthritis.

Agrochemical Applications

In agrochemistry, this compound is being explored as an intermediate for synthesizing agrochemicals. The trifluoromethyl group enhances the lipophilicity and stability of compounds, which is beneficial for pesticide formulations.

Material Science

The unique properties of this compound also make it a candidate for use in advanced materials. Its ability to form stable polymers or composites can be leveraged in creating materials with specific thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and selectivity, affecting the kinetic acidity of the naphthalene ring. This, in turn, impacts the compound’s ability to participate in various chemical reactions .

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Compound Substituents Reactivity Profile Key Applications
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde -CF₃ (1-position), -CHO (2-position) High electrophilicity; resistant to oxidation Pharmaceuticals, catalysts
1-Hydroxynaphthalene-2-carboxanilide -OH (1-position), -CONH-Ar (2-position) Hydrogen-bonding capacity; moderate acidity Antifungal agents, agrochemicals
1-Methylnaphthalene -CH₃ (1-position) Lipophilic; metabolically labile Solvents, fuel additives
Naphthalene-1-ol -OH (1-position) Photoreactive; forms quinones Dye intermediates, antioxidants
  • Trifluoromethyl vs. Methyl : The -CF₃ group increases electron deficiency at the naphthalene ring, enhancing the aldehyde's susceptibility to nucleophilic attack compared to 1-methylnaphthalene derivatives. This property is advantageous in cross-coupling reactions or Schiff base formation .
  • Aldehyde vs. Carboxamide : The -CHO group in this compound enables condensation reactions (e.g., with amines to form imines), unlike carboxamide derivatives (e.g., 1-hydroxy-N-(2-tetradecyloxyphenyl)-2-naphthalenecarboxamide), which exhibit hydrogen-bonding interactions critical for biological activity .

Toxicity and Environmental Impact

  • Environmental Persistence : Fluorinated compounds often exhibit prolonged environmental persistence due to resistance to microbial degradation. This contrasts with hydroxylated analogs (e.g., naphthalene-1-ol), which degrade more readily via oxidation .

Biological Activity

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde (CAS No. 364064-69-7) is an aromatic compound characterized by its trifluoromethyl group attached to a naphthalene ring and an aldehyde functional group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

  • Molecular Formula: C11H7F3O
  • Molecular Weight: 218.17 g/mol
  • Structure: The presence of the trifluoromethyl group significantly influences the chemical reactivity and biological interactions of the compound.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have demonstrated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity due to their lipophilicity, which aids in penetrating cell membranes.
  • Anti-inflammatory Effects: Certain derivatives of naphthalene compounds have shown promise in inhibiting inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
  • Enzyme Inhibition: There is evidence that this compound may act as an inhibitor for certain enzymes, including cholinesterases, which are crucial for neurotransmission.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The findings indicated a significant reduction in bacterial growth against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of many common antibiotics, suggesting a potential role as an alternative antimicrobial agent .

Anti-inflammatory Potential

In vitro studies on human peripheral blood mononuclear cells (PBMCs) showed that this compound could reduce tumor necrosis factor-alpha (TNFα) production in lipopolysaccharide (LPS)-stimulated cells. This suggests its potential as an anti-inflammatory agent, with further research needed to elucidate the underlying mechanisms .

Enzyme Inhibition

Research focused on the inhibition of butyrylcholinesterase (BChE) revealed that naphthalene derivatives can selectively inhibit this enzyme. The structure-activity relationship (SAR) studies indicated that modifications to the naphthalene structure could enhance inhibitory potency, with this compound showing promising results .

The biological activity of this compound is likely mediated through several mechanisms:

  • Hydrophobic Interactions: The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
  • Receptor Binding: Potential binding to specific receptors involved in inflammatory responses or neurotransmitter regulation.
  • Enzyme Interaction: The aldehyde group may participate in nucleophilic attacks on enzyme active sites, leading to inhibition.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological ActivityMIC (µg/mL)
This compoundAromatic AldehydeAntimicrobial, Anti-inflammatory< 50
NaphthalenePolycyclic Aromatic HydrocarbonModerate Antimicrobial> 100
Fluoro-naphthaleneFluorinated AromaticLow Anti-inflammatory> 200

Q & A

Q. What are the standard synthetic routes for 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde, and how are reaction conditions optimized?

The synthesis typically involves introducing the trifluoromethyl group onto a naphthalene backbone. A common method is electrophilic aromatic substitution using trifluoromethylating agents (e.g., CF₃X reagents) under controlled conditions. Solvents like tetrahydrofuran (THF) or dichloromethane are used to stabilize intermediates, and temperatures are maintained between 0°C and room temperature to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~10 ppm) and trifluoromethyl group (¹³C δ ~120 ppm, quartets due to ¹JCF coupling).
  • IR Spectroscopy : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹) and C-F (1100–1250 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
    Cross-validation with elemental analysis ensures empirical formula accuracy .

Q. What are the solubility and stability considerations for this compound in experimental settings?

The compound is lipophilic due to the trifluoromethyl and naphthalene groups, favoring solubility in organic solvents (e.g., DMSO, DCM). Stability tests under varying pH, light, and temperature conditions are critical. For instance, the aldehyde group may oxidize in aqueous media; thus, storage in anhydrous environments at –20°C is recommended. Degradation products can be identified via HPLC-MS .

Advanced Research Questions

Q. How should researchers design in vivo and in vitro toxicity studies for this compound, considering species-specific metabolic pathways?

  • In vitro : Use human hepatocyte models to assess CYP450-mediated metabolism. Measure reactive intermediates (e.g., epoxides) via LC-MS.
  • In vivo : Select rodent models (rats/mice) for acute exposure studies, with doses based on allometric scaling. Monitor respiratory and hepatic endpoints (Table B-1 in ). Include controls for naphthalene derivatives’ known pulmonary toxicity .

Q. How can contradictory data on metabolic pathways be resolved?

Discrepancies often arise from interspecies differences in CYP isoforms. For example:

  • Human vs. Rodent Metabolism : Human CYP2F1 and rodent CYP2F2 metabolize naphthalenes differently. Use recombinant enzyme assays to compare kinetic parameters (Km, Vmax).
  • Data Harmonization : Apply systematic review frameworks (e.g., ATSDR’s inclusion criteria in ) to exclude studies with high risk of bias (e.g., inadequate randomization in animal studies, Table C-7) .

Q. What is the mechanistic role of the trifluoromethyl group in receptor binding or catalytic inhibition?

The -CF₃ group enhances binding via hydrophobic interactions and electron-withdrawing effects. For example:

  • GPCR Interactions : Molecular docking simulations show the -CF₃ group occupies hydrophobic pockets in GPCRs, increasing residence time.
  • Enzyme Inhibition : Fluorine’s electronegativity alters electron density in active sites, as seen in CYP450 inhibition assays .

Q. What environmental fate and degradation pathways are relevant for this compound?

  • Abiotic Degradation : Photolysis under UV light produces trifluoroacetic acid (TFA) derivatives. Hydrolysis rates depend on pH (faster in alkaline conditions).
  • Biotic Degradation : Soil microbial consortia degrade the naphthalene ring via dioxygenase pathways. Monitor metabolites like 1,2-dihydroxynaphthalene using GC-MS .

Q. How can computational methods predict the compound’s reactivity or toxicity?

  • QSAR Models : Train models using datasets of fluorinated naphthalenes to predict logP, bioaccumulation, and acute toxicity (LC50).
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites prone to metabolic activation (e.g., aldehyde oxidation) .

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